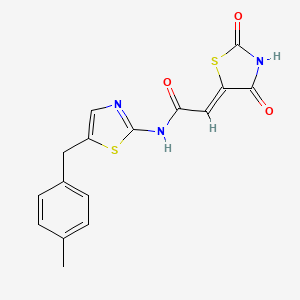

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide

Description

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide is a thiazolidinedione (TZD) derivative characterized by a Z-configuration at the exocyclic double bond of the thiazolidinedione core. This compound features a 4-methylbenzyl-substituted thiazole ring linked via an acetamide bridge to the TZD moiety. Its synthesis typically involves condensation of intermediates like (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid with substituted amines under carbodiimide coupling conditions, as described in analogous protocols .

The compound’s biological relevance stems from its structural similarity to other TZD derivatives, which are known for anti-inflammatory, antidiabetic, and anticancer activities.

Properties

IUPAC Name |

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S2/c1-9-2-4-10(5-3-9)6-11-8-17-15(23-11)18-13(20)7-12-14(21)19-16(22)24-12/h2-5,7-8H,6H2,1H3,(H,17,18,20)(H,19,21,22)/b12-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGSNQIAHFTOQB-GHXNOFRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C\3/C(=O)NC(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,4-Dioxothiazolidin-5-ylidene)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide is a compound derived from thiazolidine-2,4-dione, a class known for its diverse biological activities, particularly in the fields of diabetes management and cancer treatment. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine core with a dioxo substituent and an acetamide side chain. Its molecular formula is , and it has been characterized using various spectroscopic techniques.

Antidiabetic Activity

Thiazolidinediones (TZDs), including derivatives like this compound, are primarily recognized for their role as insulin sensitizers. The compound exhibits significant hypoglycemic effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose metabolism and lipid storage.

Table 1: Comparison of Antidiabetic Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | PPARγ agonist |

| Pioglitazone | 10.0 | PPARγ agonist |

| Rosiglitazone | 8.0 | PPARγ agonist |

The above table illustrates that while the compound's IC50 is slightly higher than that of established TZDs, it still demonstrates potent antidiabetic properties.

Anticancer Activity

Recent studies have indicated that this compound also possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 by inhibiting human topoisomerases I and II, which are essential for DNA replication and repair.

Case Study: MCF-7 Cell Line

In a study evaluating the effect of various thiazolidine derivatives on MCF-7 cells, this compound was identified as one of the most effective compounds in inducing cell death through apoptosis mechanisms.

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

- PPARγ Activation : This leads to increased glucose uptake and improved insulin sensitivity.

- Topoisomerase Inhibition : Blocking these enzymes disrupts DNA replication in cancer cells, leading to cell death.

Pharmacokinetics

Pharmacokinetic studies using in silico models suggest that this compound has favorable absorption characteristics with high gastrointestinal bioavailability. However, it does not penetrate the blood-brain barrier effectively, which may limit its use in neurological applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues and their structural differences are outlined below:

Key Findings from Comparative Studies

- Anti-inflammatory Activity: The target compound’s 4-methylbenzyl-thiazole group may confer enhanced selectivity compared to phenoxy-linked analogues (e.g., SKLB023, Compound 73). The latter show stronger inhibition of iNOS and COX-2, likely due to improved electron-withdrawing effects from substituents like chlorine or fluorine . Compound 75, with a naphthyl group, exhibits the highest anti-inflammatory activity in its series, suggesting bulkier aromatic groups improve binding to inflammatory targets like NF-κB .

Synthetic Accessibility :

- Mechanistic Insights: Unlike aspirin, which non-selectively inhibits COX, TZD derivatives like the target compound and SKLB023 act via dual inhibition of iNOS and COX-2, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.